Protoneodioscin
Description
Protoneodioscin is a furostanol-type steroidal saponin characterized by a 25(S)-configuration in its aglycone core and a trisaccharide moiety (typically glucose, rhamnose, and xylose) attached at the C-3 and C-26 positions . It is naturally occurring in plants such as Dioscorea deltoidea, Asparagus officinalis, and Dracaena cochinchinensis . Its structural uniqueness lies in the stereochemistry of the spirostane skeleton and glycosylation pattern, which influence its bioactivity, particularly in anticancer and anti-inflammatory applications . This compound has garnered attention due to its selective cytotoxicity against specific cancer cell lines, such as non-small cell lung cancer (A549/ATCC) and renal cancer (CAKI-1), with GI50 values ≤2.0 µM .
Properties
Molecular Formula |
C51H84O22 |
|---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21-,22?,23?,25-,26+,27-,28-,29-,30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
InChI Key |
LVTJOONKWUXEFR-ZKTFDPTGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Synonyms |
NSC-698789 NSC698789 protoneodioscin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common methods might include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) for esterification or amide bond formation.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction of any ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Using reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: As a building block for the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.
Biological Activity: Investigation of its effects on cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Exploring its potential therapeutic effects in various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Biotechnology: Application in biotechnological processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Protoneodioscin belongs to the furostanol saponin family, sharing core structural features with compounds like protodioscin, deltoside (protodeltonin), and methyl this compound. Below is a detailed comparison:
Table 1: Structural Comparison of this compound and Analogous Saponins
Key Differences :
Stereochemistry : this compound’s 25(S)-configuration distinguishes it from the 25(R)-epimer protodioscin, altering its binding affinity to cellular targets .
Functional Groups : Deltoside contains a methyl group at C-22, reducing its polarity compared to this compound .
Bioactivity : Methyl this compound exhibits enhanced cytotoxicity due to methylation, which improves membrane permeability .
Table 2: Pharmacological Comparison
Critical Findings :
- This compound’s 25(S)-configuration enhances its interaction with cancer cell membranes, explaining its superior activity over protodioscin .
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